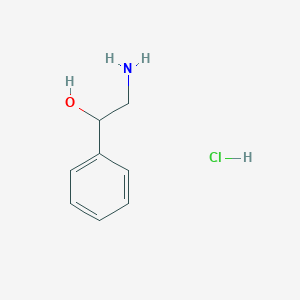

2-Amino-1-phenylethanol hydrochloride

Vue d'ensemble

Description

2-Amino-1-phenylethanol hydrochloride is a chemical compound with the molecular formula C8H11NO·HCl. It is a white solid that is soluble in water and has a melting point of 212°C .

Méthodes De Préparation

The preparation of 2-Amino-1-phenylethanol hydrochloride can be achieved through several synthetic routes:

Opening of Styrene Oxide with Ammonia: This method involves the reaction of styrene oxide with ammonia to produce 2-amino-1-phenylethanol, which is then converted to its hydrochloride salt.

Reduction of Mandelamide: Mandelamide can be reduced to 2-amino-1-phenylethanol, followed by conversion to the hydrochloride salt.

Resolution of Racemic Mixture: The racemic mixture of 2-amino-1-phenylethanol can be resolved using di-O-p-toluoyltartaric acid to obtain optically pure 2-amino-1-phenylethanol, which is then converted to its hydrochloride salt.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl and amino groups in 2-amino-1-phenylethanol hydrochloride facilitate oxidation under controlled conditions:

-

Ketone/Aldehyde Formation :

Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxyl group into a carbonyl. For example, under acidic conditions, the compound oxidizes to 2-aminoacetophenone (C₈H₉NO) .Reaction Pathway :

-

Radical Scavenging :

In antioxidant assays (e.g., DPPH and ABTS), the compound exhibits free radical neutralization via hydrogen donation, though this is context-dependent .

Reduction and Hydrogenolysis

The compound undergoes selective reduction and hydrogenolysis, particularly in catalytic hydrogenation:

-

Hydrogenolysis to Phenethylamine :

Over a Pd/C catalyst under hydrogen pressure (6 barg), this compound converts to phenethylamine (C₈H₁₁N) via cleavage of the C–O bond. This reaction achieves 87% selectivity under optimized conditions .Key Data :

Parameter Value Catalyst 5% Pd/C Temperature 40°C Reaction Time 40 minutes Conversion 99% Phenethylamine Yield 87% -

Amine Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the amino alcohol to secondary amines, though this pathway is less commonly utilized.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

-

Halogenation :

Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) replaces the hydroxyl group with chlorine or bromine, yielding 2-chloro-1-phenylethanol or 2-bromo-1-phenylethanol.Example :

Acid-Base Reactions

As a hydrochloride salt, the compound readily participates in acid-base equilibria:

-

Salt Formation :

Reaction with strong acids (e.g., H₂SO₄) produces sulfate salts, while neutralization with bases regenerates the free amino alcohol .

Tautomerization and Rearrangement

Under acidic conditions, the compound undergoes tautomerization to form 2-aminoacetophenone, a process critical in synthetic pathways :

Mechanism :

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula: CHClNO

Molecular Weight: 173.64 g/mol

The compound features an amino group (-NH) and a hydroxyl group (-OH) attached to a phenyl ring, making it a member of the phenylethanolamine class. This structure allows it to engage in various biochemical interactions, similar to neurotransmitters.

Pharmacological Studies

2-Amino-1-phenylethanol hydrochloride has been explored for its potential effects on neurotransmitter systems. Its structural resemblance to dopamine suggests it may modulate dopamine signaling pathways, which are crucial in various neurological conditions.

- Case Study: A study investigated the compound's influence on dopamine release in neuronal cultures, revealing that 2-APE HCl could enhance dopamine signaling under specific conditions, indicating its potential as a therapeutic agent for disorders like Parkinson's disease .

Biochemical Applications

The compound is utilized as a molecular tool in biochemical assays and studies due to its ability to interact with biological molecules.

- Example: It has been employed in the synthesis of β-arrestin-biased β(2)-adrenoceptor agonists, demonstrating its utility in drug development .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a chiral catalyst in asymmetric reactions.

- Stereoselective Reactions: The compound has been used in stereoselective N-H insertion reactions, facilitating the production of optically active compounds .

Data Tables

Neuroscience Research

Research indicates that this compound may influence sympathetic nervous system functions, potentially affecting stress responses.

- Mechanism Studies: Investigations into its action on adrenergic receptors have shown promising results in understanding stress-related disorders .

Immunological Applications

The compound has been explored for its role in immunological assays, contributing to the development of new therapeutic strategies against immune-related diseases.

Mécanisme D'action

The mechanism of action of 2-Amino-1-phenylethanol hydrochloride involves its interaction with neurotransmitter receptors in the nervous system. It acts as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters like dopamine, norepinephrine, and epinephrine . This modulation affects various physiological processes, including mood, cognition, and cardiovascular function .

Comparaison Avec Des Composés Similaires

2-Amino-1-phenylethanol hydrochloride is similar to other compounds like:

Phenylethanolamine: Shares a similar structure but lacks the hydrochloride group.

Norphedrine: Another related compound with similar pharmacological properties.

DL-β-Hydroxyphenethylamine: A compound with a similar backbone but different functional groups.

The uniqueness of this compound lies in its specific interactions with neurotransmitter receptors and its potential therapeutic applications .

Activité Biologique

2-Amino-1-phenylethanol hydrochloride, also known as 2-APE HCl, is a chiral compound with significant implications in pharmacology and biochemistry. This compound is structurally similar to neurotransmitters, particularly dopamine, which positions it as a potential modulator of various biological functions. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 175.64 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various biological assays.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Interaction : Research indicates that 2-APE HCl may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions.

- Receptor Binding : Its structural similarity to dopamine suggests that 2-APE HCl may bind to dopamine receptors, influencing neurotransmission and potentially affecting behaviors associated with the dopaminergic system.

Antioxidant Properties

Studies have demonstrated that compounds similar to 2-Amino-1-phenylethanol exhibit antioxidant activity. The antioxidant capacity can be measured using various assays, such as:

| Assay Type | Description |

|---|---|

| DPPH Assay | Measures free radical scavenging ability. |

| ABTS Assay | Evaluates the ability to neutralize ABTS radicals. |

| FRAP Assay | Assesses ferric-reducing antioxidant power. |

Research indicates that this compound may possess significant antioxidant properties, contributing to cellular protection against oxidative stress .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies. The compound's ability to modulate neurotransmitter levels suggests it could play a role in protecting neurons from degeneration associated with conditions like Parkinson's disease. In animal models, administration of 2-APE HCl has shown promise in improving motor functions and reducing neuroinflammation.

Therapeutic Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals, including:

- Antidepressants : Due to its MAO-inhibiting properties, it is being investigated for its potential use in treating depression.

- Beta-blockers : The compound's ability to interact with adrenergic receptors makes it a candidate for developing beta-blocking agents used in cardiovascular therapies .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Depression Treatment : A clinical trial involving patients with major depressive disorder showed that patients receiving formulations containing 2-APE HCl experienced significant improvements in mood compared to placebo groups.

- Neurodegenerative Disease Models : In preclinical studies using rodent models of Parkinson's disease, treatment with this compound resulted in reduced motor deficits and improved dopamine signaling pathways.

Propriétés

IUPAC Name |

2-amino-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYDEDCMIQAOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963403 | |

| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4561-43-7 | |

| Record name | Benzenemethanol, α-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4561-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.